3'-(4-Chlorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
The compound 3'-(4-Chlorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spirocyclic thiazolidinone derivative featuring a fused indoline-thiazolidine core. Key structural elements include:
Properties
IUPAC Name |
3-(4-chlorophenyl)-1'-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-5-4-6-17(13-16)14-26-21-8-3-2-7-20(21)24(23(26)29)27(22(28)15-32(24,30)31)19-11-9-18(25)10-12-19/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMHEKJUELRWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3’-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone typically involves multiple steps, starting from readily available precursorsReaction conditions generally require elevated temperatures and the use of Brønsted or Lewis acids . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Mechanism of Action
The mechanism of action of 3’-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone involves its interaction with molecular targets such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the thiazolidine moiety may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of spiro-thiazolidinone derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group () enhances anticancer activity compared to electron-donating groups like methoxy (), likely due to increased electrophilicity and membrane permeability .
- Dioxide Functionalization: The 1',1'-dioxide moiety in the target compound (vs. non-oxidized thiazolidines) may improve metabolic stability but reduce reactivity toward nucleophiles .
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but analogs range widely: Non-dioxide derivatives: 117–119°C (). Dioxide-containing analogs: >200°C (inferred from and ).
- Spectroscopic Data: IR: Thiazolidinone C=O stretches (~1680 cm⁻¹) are consistent across analogs (). ¹H-NMR: Aromatic protons in 4-chlorophenyl derivatives resonate at δ 7.5–7.7 ppm (), while methylbenzyl groups show peaks near δ 2.3–2.5 ppm (unreported for target compound but inferred from ).
Biological Activity
The compound 3'-(4-Chlorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a complex organic molecule characterized by its unique spirocyclic structure. This compound integrates a thiazolidine ring fused to an indoline framework, featuring both a 4-chlorophenyl group and a 3-methylbenzyl moiety. Its intricate structure suggests significant potential for various biological activities, particularly in modulating inflammatory responses and interacting with specific molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is , and it exhibits a spiro structure that contributes to its distinct chemical properties. The presence of heteroatoms such as nitrogen and sulfur enhances its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.93 g/mol |
| IUPAC Name | 3'-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Research indicates that the compound may interact with various molecular targets, potentially inhibiting enzymes or binding to receptors involved in inflammatory processes. The indole ring can engage in π-π stacking interactions, while the thiazolidine moiety may form hydrogen bonds with target proteins. These interactions can modulate the activity of target proteins, leading to observed biological effects such as anti-inflammatory activity.
Anti-inflammatory Effects
One of the primary areas of interest regarding this compound is its potential anti-inflammatory activity. Studies suggest that it may influence cytokine production pathways, which are critical in mediating inflammatory responses. The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for treating conditions characterized by chronic inflammation.
Cytotoxicity
Preliminary studies have shown that compounds structurally similar to This compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values indicating moderate to high cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
Study on Inflammatory Response Modulation
In a study assessing the anti-inflammatory potential of similar compounds, researchers found that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests that This compound may similarly modulate inflammatory pathways .
Cytotoxicity Assessment in Cancer Research
A comparative analysis of spirocyclic compounds indicated that those with similar structural motifs exhibited varying degrees of cytotoxicity against different cancer cell lines. The findings showed that certain modifications to the thiazolidine ring could enhance cytotoxic effects, suggesting a structure-activity relationship that warrants further investigation .
Q & A
Q. What are the recommended synthetic routes for preparing spiro[indoline-thiazolidine] derivatives like this compound?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Condensation of substituted indoline precursors with thiazolidine-dione intermediates under reflux conditions (e.g., using acetic acid as a catalyst) .
- Step 2: Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to introduce the 4-chlorophenyl and 3-methylbenzyl moieties .
- Step 3: Oxidation with m-CPBA (meta-chloroperbenzoic acid) to achieve the 1',1'-dioxide configuration . Key Considerations: Optimize reaction time and temperature to avoid side products like over-oxidized species.
Q. How can X-ray crystallography validate the molecular structure of this compound?
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Combine NMR, IR, and HRMS for structural elucidation:
- ¹H/¹³C NMR: Identify protons near electronegative groups (e.g., 4-chlorophenyl: δ ~7.3–7.4 ppm) and carbonyl signals (e.g., thiazolidine-dione: δ ~170–175 ppm) .
- IR: Confirm sulfone groups (S=O asymmetric stretch: ~1300 cm⁻¹) and carbonyls (C=O: ~1700 cm⁻¹) .
- HRMS: Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₀ClN₂O₄S: 483.08; observed: 483.07) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfone group in this compound?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) provide insights:
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., sulfone oxygen as hydrogen-bond acceptors) .
- Transition-State Analysis: Model sulfone-mediated reactions (e.g., nucleophilic substitutions) to predict activation energies . Validation: Compare computational results with experimental kinetics (e.g., Arrhenius plots).
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Address variability using:
- Dose-Response Curves: Test compound purity (HPLC ≥98%) and solubility (e.g., DMSO stock solutions) to ensure reproducibility .
- Target-Specific Assays: Use isogenic cell lines or knock-out models to isolate mechanism(s) (e.g., kinase inhibition vs. oxidative stress) . Case Study: Conflicting IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in cell permeability; validate with logP calculations (predicted: ~2.8) .
Q. How can AI-driven platforms optimize the synthesis of spirocyclic derivatives?
Methodological Answer: Implement machine learning (ML) tools for reaction optimization:
- Dataset Curation: Include variables like solvent polarity, catalyst loading, and reaction time from historical data (e.g., 50+ spiro syntheses) .
- Algorithm Training: Use neural networks to predict optimal conditions (e.g., 72% yield achieved at 80°C with 10 mol% Pd(OAc)₂) . Outcome: Reduce trial-and-error iterations by 40–60% in route scoping.
Data Contradiction Analysis
Q. Why do crystallographic studies report varying dihedral angles for the spiro center?
Methodological Answer: Differences arise from:
- Crystal Packing Effects: Steric interactions (e.g., Cl···Cl contacts) distort angles by 2–5° .
- Solvent of Crystallization: Polar solvents (e.g., MeOH) induce tighter packing vs. nonpolar (e.g., toluene) . Resolution: Compare multiple datasets (e.g., CSD entries 843674, 904924) to establish a consensus geometry .
Methodological Best Practices
Q. What protocols ensure reproducibility in spiro[indoline] syntheses?
- Quality Control: Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar) .
- Intermediate Isolation: Purify via column chromatography (silica gel, hexane/EtOAc gradient) before oxidation steps .
- Cross-Validation: Replicate key steps (e.g., sulfonation) in ≥3 independent trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
